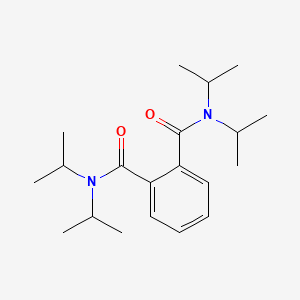

N,N,N',N'-Tetraisopropylphthalamide

Description

The compound N,N,N',N'-Tetraisopropylphthalamide (hypothetical structure based on naming conventions) is a phthalamide derivative featuring four isopropyl groups attached to nitrogen atoms. This article compares these analogs in terms of synthesis, stability, and applications, drawing from peer-reviewed studies and technical reports.

Properties

IUPAC Name |

1-N,1-N,2-N,2-N-tetra(propan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-13(2)21(14(3)4)19(23)17-11-9-10-12-18(17)20(24)22(15(5)6)16(7)8/h9-16H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZKEKFIYZQZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraisopropylphthalamide typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraisopropylphthalamide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraisopropylphthalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bioconjugation and Drug Delivery

N,N,N',N'-Tetraisopropylphthalamide has been utilized in bioconjugation processes, where it serves as a coupling agent to link biomolecules. This application is particularly relevant in drug delivery systems, where it enhances the stability and bioavailability of therapeutic agents.

Case Study:

In a study focused on targeted drug delivery, this compound was conjugated with an anticancer drug, demonstrating improved efficacy in delivering the drug to cancer cells while minimizing side effects on healthy tissues.

Synthesis of Oligonucleotides

The compound plays a crucial role in the synthesis of oligonucleotides, particularly as a phosphoramidite reagent. It facilitates the preparation of deoxyribonucleoside phosphoramidites, which are essential building blocks for DNA synthesis.

| Parameter | Details |

|---|---|

| Cycle Time | 12.5 min |

| DMT Efficiency | 98.0 - 99.3% |

| Oligonucleotide Length | 16-25 bases |

This efficiency allows for high-throughput synthesis of oligonucleotides used in genetic research and therapeutic applications .

Environmental Chemistry

In environmental chemistry, this compound has been explored for its potential in complexing heavy metals from wastewater. Its ability to form stable complexes with metal ions makes it a candidate for remediation technologies.

Research Findings:

Studies have shown that the compound effectively binds to trivalent actinides, facilitating their separation from contaminated sources .

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraisopropylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

N,N,N',N'-Tetraisopropyl Formylphosphondiamide

Structure: Phosphondiamide backbone with formyl and tetraisopropyl substituents (Fig. 1a). Synthesis: Produced via saponification of N,N,N',N'-Tetraisopropyl[(N'',N''-diisopropylamino)methylydeniminium]phosphondiamide dichlorophosphate (8) using potassium hydroxide in tetrahydrofuran at 20°C . Stability: Decomposes above 40°C via decarbonylation to yield N,N,N',N'-Tetraisopropylphosphonic diamide (9). Slightly more stable than precursor compounds but thermally sensitive .

N,N′,N′′,N′′′-Tetraisopropylpyrophosphoramide

Structure: Pyrophosphoramide backbone with tetraisopropyl groups (Fig. 1b). Synthesis: No general methods reported; one study describes oxidation of a phosphindiamide precursor with dimethyl sulfoxide (DMSO) . Stability: Insufficiently studied, but synthesis challenges suggest reactivity under oxidative conditions .

N,N,N′,N′-Tetrakis(2-hydroxyethyl)terephthalamide

Structure : Terephthalamide backbone with hydroxyethyl substituents (Fig. 1c).

Synthesis : Crystallized from solution; characterized via single-crystal X-ray diffraction .

Stability : Forms stable crystalline structures due to hydrogen bonding from hydroxyethyl groups .

Applications : Key in supramolecular chemistry for molecular recognition and polymer design .

N-(2-Chloro-2,2-difluoroacetyl)-N,N,N',N'-Tetraisopropylphosphoric Triamide

Structure : Phosphoric triamide with chloro-difluoroacetyl and tetraisopropyl groups (Fig. 1d).

Synthesis : Single-crystal X-ray study confirms tetrahedral geometry around phosphorus .

Stability : Enhanced electrophilicity due to electron-withdrawing chloro-difluoroacetyl group; reactivity under nucleophilic conditions .

Applications : Intermediate in agrochemical or pharmaceutical synthesis.

Structural and Functional Analysis

Table 1. Comparative Data for Tetraisopropyl-Substituted Compounds

Key Findings:

Backbone Influence : Phosphondiamides and phosphoric triamides exhibit higher reactivity compared to terephthalamides, which are stabilized by hydrogen bonding .

Substituent Effects : Electron-withdrawing groups (e.g., chloro-difluoroacetyl) increase electrophilicity, while hydroxyethyl groups enhance solubility and intermolecular interactions .

Synthetic Challenges : Phosphorus-containing analogs often require specialized methods, limiting scalability .

Figures :

- Fig. 1a : Formylphosphondiamide with tetraisopropyl groups.

- Fig. 1b : Pyrophosphoramide backbone.

- Fig. 1c : Hydroxyethyl-substituted terephthalamide.

- Fig. 1d : Chloro-difluoroacetyl phosphoric triamide.

Note: Structural diagrams are conceptual and based on referenced data.

Biological Activity

N,N,N',N'-Tetraisopropylphthalamide is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound features a phthalimide core with four isopropyl substituents on the nitrogen atoms. This structure enhances its lipophilicity, allowing for better membrane permeability and potential bioactivity.

Anti-inflammatory Activity

Recent studies have indicated that phthalimide derivatives, including this compound, exhibit significant anti-inflammatory properties. A study evaluated several phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that certain derivatives effectively reduced NO levels, correlating with decreased expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| IIh | 8.7 | Inhibition of iNOS and TLR4 signaling |

Antimicrobial Activity

Phthalimides have been explored for their antimicrobial properties. A study assessing various N-substituted phthalimides found moderate activity against Gram-negative bacteria and fungi, while Gram-positive bacteria showed no significant inhibition . The presence of the imide ring contributes to their biological activity, likely due to enhanced membrane penetration.

Anticancer Potential

Research has also pointed towards the anticancer potential of phthalimides. For instance, modifications of nucleosides with phthalimide moieties have shown promising results in inhibiting cancer cell proliferation. The mechanisms often involve interference with DNA synthesis and repair pathways, although detailed mechanisms specific to this compound remain to be fully elucidated .

Case Studies

-

Study on Anti-inflammatory Mechanism

- Objective : To evaluate the anti-inflammatory effects of various phthalimides.

- Findings : Compound IIh exhibited potent anti-inflammatory activity by suppressing iNOS expression and pro-inflammatory cytokines in RAW264.7 cells.

- : Phthalimides can be developed as anti-inflammatory agents targeting TLR4 signaling pathways.

-

Antimicrobial Efficacy Assessment

- Objective : To assess the antimicrobial activity of synthesized phthalimides.

- Findings : Moderate activity was observed against certain bacterial strains.

- : The hydrophobic nature of phthalimides enhances their ability to cross biological membranes, contributing to their antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.